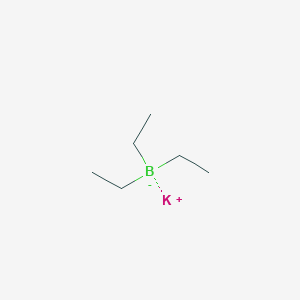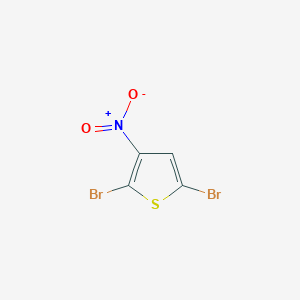
Triethylboran-Kalium-Lösung
Übersicht
Beschreibung
Potassium triethylborohydride solution, also known as Potassium hydrotriethylborate or Potassium triethylhydridoborate, is a reducing agent . It has a linear formula of KB(C2H5)3H, a CAS Number of 22560-21-0, and a molecular weight of 138.10 .
Molecular Structure Analysis
The molecular structure of Potassium triethylborohydride solution is represented by the SMILES string [K+].[H]B-(CC)CC . The InChI key is MFRDRDKPANBWOI-UHFFFAOYSA-N .
Chemical Reactions Analysis
Potassium triethylborohydride solution is used as a reducing agent in various applications. It is used in the synthesis of PtNi intermetallic nanoparticle catalysts with electrocatalytic activity and in the preparation of vanadium nanoparticles stabilized on activated carbon . It is also used in the preparation of lithium, sodium, and potassium boron monohydride complexes with tetramethylethylenediamine and pentamethyldiethylenetriamine .
Physical And Chemical Properties Analysis
Potassium triethylborohydride solution is a liquid with a density of 0.902 g/mL at 25 °C . It has a concentration of 1.0 M in THF .
Wissenschaftliche Forschungsanwendungen
Synthese von PtNi-intermetallischen Nanopartikelkatalysatoren
Triethylboran-Kalium wird als Reduktionsmittel bei der Synthese von intermetallischen Nanopartikelkatalysatoren aus Platin-Nickel (PtNi) verwendet. Diese Katalysatoren weisen eine signifikante elektrochemische Aktivität auf und sind von entscheidender Bedeutung für die Weiterentwicklung der Brennstoffzellenforschung .
Herstellung von Vanadium-Nanopartikeln
Diese Verbindung wird auch zur Herstellung von Vanadium-Nanopartikeln verwendet, die etwa 7 nm groß sind und auf Aktivkohle stabilisiert sind. Solche Nanopartikel haben aufgrund ihrer einzigartigen chemischen Eigenschaften potenzielle Anwendungen in Energiespeichersystemen und der Katalyse .
Bildung von Bor-Monohydrid-Komplexen
Forscher verwenden Triethylboran-Kalium zur Herstellung von Lithium-, Natrium- und Kalium-Bor-Monohydrid-Komplexen mit Liganden wie Tetramethylethylendiamin und Pentamethyldiethylentriamin. Diese Komplexe werden auf ihre potenzielle Verwendung in der organischen Synthese und der Materialwissenschaft untersucht .
Dehydrierungsreaktionen
Im Bereich der organischen Chemie wird Triethylboran-Kalium bei Dehydrierungsreaktionen eingesetzt. Es erleichtert die Entfernung von Wasserstoffatomen aus organischen Molekülen, was ein entscheidender Schritt bei der Synthese verschiedener chemischer Verbindungen ist .
Tandem-Nucleophile Addition und C-C-Bindungsspaltung
Dieses Reagenz ist entscheidend für Tandem-Nucleophile Additions- und Kohlenstoff-Kohlenstoff-(C-C)-Bindungsspaltungsfragmentationsreaktionen mit cyclischen vinylogen Acyltriflaten. Solche Reaktionen sind wertvoll für die Konstruktion komplexer organischer Moleküle mit hoher Präzision .
Synthese von Eisen(II)-Vorstufen
Triethylboran-Kalium wird zur Synthese koordinativ ungesättigter pseudotetraedrischer Eisen(II)-Vorstufen verwendet. Diese Vorstufen dienen als Katalysatoren für die Raumtemperatur-Hydrierung ungesättigter Kohlenwasserstoffe, ein essentieller Prozess bei der Produktion verschiedener Chemikalien .
Safety and Hazards
Wirkmechanismus
Target of Action
Potassium triethylborohydride solution is primarily used as a reducing agent in various chemical reactions . Its primary targets are molecules that require reduction, such as carbonyl compounds, nitriles, and imines .
Mode of Action
The mode of action of Potassium triethylborohydride solution involves the transfer of hydride (H-) ions from the borohydride ion (BH4-) to the target molecule . This results in the reduction of the target molecule and the oxidation of the borohydride ion .
Biochemical Pathways
Potassium triethylborohydride solution affects various biochemical pathways through its role as a reducing agent . For instance, it can be used in the synthesis of PtNi intermetallic nanoparticle catalysts with electrocatalytic activity, and in the preparation of vanadium nanoparticles stabilized on activated carbon . It can also be used in dehydrogenation reactions .
Pharmacokinetics
It is known that the solution is highly reactive and can rapidly react with other compounds in the environment .
Result of Action
The result of the action of Potassium triethylborohydride solution is the reduction of target molecules, leading to their transformation into different chemical species . This can have various molecular and cellular effects, depending on the specific reaction and the nature of the target molecule .
Action Environment
The action of Potassium triethylborohydride solution can be influenced by various environmental factors. For instance, the presence of water can lead to the decomposition of the borohydride ion, reducing the efficacy of the solution . Additionally, the stability of the solution can be affected by factors such as temperature and pH .
Eigenschaften
IUPAC Name |
potassium;triethylboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16B.K/c1-4-7(5-2)6-3;/h7H,4-6H2,1-3H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRDRDKPANBWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH-](CC)(CC)CC.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16BK | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22560-21-0 | |
| Record name | Potassium triethylborohydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22560-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium triethylhydroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022560210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B1588100.png)

![Thieno[2,3-c]pyridin-7(6H)-one](/img/structure/B1588102.png)



